Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-5-3-6-16(13-14)18(19-21(29)27-22(31-19)23-15(2)24-27)25-8-10-26(11-9-25)20(28)17-7-4-12-30-17/h3-7,12-13,18,29H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMYVASMQQLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring and a thiazolo[3,2-b][1,2,4]triazole moiety, which are known for their biological significance. The molecular formula is , with a molecular weight of 441.5 g/mol. The structural complexity allows for multiple interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N5O3S |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 869344-34-3 |
Antimicrobial Activity
Research indicates that derivatives of furan and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial effects.
Anticancer Potential
The thiazolo[3,2-b][1,2,4]triazole scaffold has been linked to anticancer activity in various studies. Compounds containing this motif have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but shows promise based on structural analogs.
Neuropharmacological Effects
The piperazine moiety present in the compound is associated with neuropharmacological activities. Studies involving similar piperazine derivatives have reported antidepressant and anxiolytic effects through mechanisms involving monoamine oxidase (MAO) inhibition . This suggests that this compound could also exhibit such properties.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on various furan derivatives showed that certain compounds exhibited an inhibition zone greater than 30 mm against Helicobacter pylori strains when tested at concentrations of 100 µg/disc . This indicates a potential for developing new antibiotics based on the structure of this compound.
- Anticancer Evaluation :
- Neuropharmacological Assessment :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, compounds similar to Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone have been synthesized and tested for their efficacy against a range of bacterial and fungal strains. The unique combination of the thiazole and triazole moieties enhances their antimicrobial activity due to synergistic effects observed in structure-activity relationship studies.
Antifungal Activity
The compound's structural features suggest potential antifungal applications as well. Studies have shown that related compounds demonstrate effectiveness against various fungal pathogens. The presence of the piperazine ring may facilitate interactions with fungal cell membranes or enzymes involved in cell wall synthesis .
Anticancer Properties
Initial investigations into the anticancer potential of similar compounds indicate promising results. The thiazolo[3,2-b][1,2,4]triazole structure has been associated with the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Compounds with similar frameworks have shown activity against several cancer cell lines in vitro .
Synthetic Procedures
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Unit : This can be achieved through cyclization reactions involving appropriate precursors such as 2-mercaptobenzimidazole derivatives.
- Piperazine Linkage : The incorporation of the piperazine moiety often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an activated carbon center on the thiazole derivative.
- Furan Introduction : The furan ring can be introduced via electrophilic aromatic substitution or through coupling reactions with furan derivatives to yield the final product.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of synthesized derivatives containing the thiazole and triazole frameworks, compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another case study focused on assessing the anticancer activity of structurally similar compounds against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics .
Preparation Methods
Synthesis of the Thiazolo[3,2-b]triazole Core
The foundational step involves constructing the 6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl moiety. A regioselective [3+2] cyclo-condensation between 3-mercapto-1,2,4-triazole derivatives and α-brominated diketones under visible-light irradiation yields the thiazolo-triazole scaffold.
Reaction Conditions and Mechanistic Insights
- Reactants : 3-mercapto-5-phenyl-1,2,4-triazole (1.0 equiv) and 1-(m-tolyl)-2-bromo-1-propanone (1.2 equiv).
- Catalyst : N-Bromosuccinimide (NBS, 0.1 equiv) in aqueous medium.
- Light Source : Visible-light LEDs (450–500 nm, 15 W).
- Mechanism : Radical-mediated pathway initiated by homolytic cleavage of S–H and C–Br bonds, followed by recombination to form an open-chain intermediate. Intramolecular cyclization and dehydration yield the thiazolo[3,2-b]triazole.
Key Analytical Data for Intermediate 6a:
| Property | Value |
|---|---|
| Yield | 89% |
| Melting Point | 218–220°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (s, 1H, triazole-H), 2.45 (s, 3H, CH₃) |
| X-ray Crystallography | Confirmed regiochemistry at C5 |
Introduction of the m-Tolyl Group
The m-tolyl substituent is introduced via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a Lewis acid.
Optimization of Electrophilic Substitution
- Substrate : 6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-ylmethanol (1.0 equiv).
- Electrophile : m-Tolylmagnesium bromide (1.5 equiv).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 h.
- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate.
Yield and Purity:
| Parameter | Result |
|---|---|
| Isolated Yield | 78% |
| HPLC Purity | >95% |
| ¹³C NMR (101 MHz) | δ 139.2 (C-Ar), 21.3 (CH₃) |
Piperazine Functionalization
The piperazine ring is incorporated via nucleophilic substitution at the benzylic position of the m-tolyl-thiazolo-triazole intermediate.
Alkylation Protocol
- Substrate : (6-Hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)(m-tolyl)methyl bromide (1.0 equiv).
- Nucleophile : Piperazine (3.0 equiv).
- Solvent : Dimethylformamide (DMF), 80°C, 24 h.
- Base : Potassium carbonate (2.0 equiv).
Reaction Monitoring:
- TLC : Hexane/ethyl acetate (3:7), Rf = 0.42.
- MS (ESI+) : m/z 458.2 [M+H]⁺.
Acylative Coupling with Furan-2-carbonyl Chloride
The final step involves acylating the piperazine nitrogen with furan-2-carbonyl chloride to form the methanone linkage.
Acylation Conditions
- Substrate : 4-((6-Hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)(m-tolyl)methyl)piperazine (1.0 equiv).
- Acylating Agent : Furan-2-carbonyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv) in dichloromethane, 0°C → rt, 6 h.
Characterization of Final Product:
| Property | Value |
|---|---|
| Yield | 82% |
| Melting Point | 167–169°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J=1.8 Hz, 1H, furan-H), 4.31 (s, 2H, CH₂), 2.47 (s, 3H, CH₃) |
| HRMS (ESI+) | m/z 552.1874 [M+H]⁺ (calc. 552.1869) |
Critical Analysis of Synthetic Challenges
Regioselectivity in Thiazolo-triazole Formation
The visible-light-mediated method ensures exclusive formation of the 5-yl regioisomer, as confirmed by HMBC correlations between C5 (δ 160.1) and H6 (δ 6.92). Competing pathways are suppressed by the radical-stabilizing effect of the triazole nitrogen.
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo[3,2-b][1,2,4]triazole core is typically synthesized via cyclization reactions. Common methods include:
- Thiourea-α-haloketone cyclization : Reacting thiourea derivatives with α-haloketones under reflux in ethanol or DMF to form the fused thiazole-triazole ring system .
- Mannich or nucleophilic alkylation : Introducing substituents (e.g., m-tolyl, furan-2-yl) via Mannich reactions or alkylation of preformed piperazine intermediates .
- Solvent and catalyst optimization : Use of polar aprotic solvents (DMF, chloroform) with triethylamine as a base to enhance reaction efficiency .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy : H and C NMR are critical for mapping substituents (e.g., m-tolyl methyl groups, furan protons) and confirming regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .
- Infrared spectroscopy (IR) : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretching vibrations .
Q. What are the primary challenges in achieving high yields during the final coupling steps?
Key challenges include:
- Steric hindrance : Bulky groups (e.g., m-tolyl) on the piperazine ring may reduce coupling efficiency. Solutions include using excess reagents or microwave-assisted synthesis .
- Side reactions : Competing reactions (e.g., over-alkylation) can occur; controlled pH (6.5–7.5) and low temperatures (0–5°C) mitigate this .
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?
- Comparative analysis : Cross-validate data with reference compounds (e.g., CAS 851970-09-7 in ) using identical instrumentation settings .
- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., piperazine protons) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data are contradictory .
Q. What computational methods are suitable for predicting the binding affinity of this compound with kinase targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with kinase ATP-binding pockets. Focus on key residues (e.g., hinge region) and hydrogen bonding with the triazole-thiazole core .
- Molecular dynamics (MD) simulations : Assess binding stability over time using AMBER or GROMACS, particularly for flexible regions like the piperazine ring .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies and prioritize derivatives for synthesis .
Q. How do modifications to the m-tolyl group affect the compound’s biological activity?
- Electron-withdrawing vs. donating groups : Fluorine substitution (e.g., 4-fluorophenyl in ) increases metabolic stability but may reduce solubility. Compare IC values in kinase inhibition assays .
- Steric effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) can enhance target selectivity but hinder membrane permeability. Use logP calculations and Caco-2 cell assays to optimize .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in optimal reaction conditions reported across studies?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify robust conditions. For example, recommends DMF at 80°C, while uses chloroform at 40°C; DoE can resolve temperature-dependent side reactions .
- Kinetic profiling : Monitor reaction progress via TLC or in situ IR to pinpoint critical timepoints for quenching or purification .
Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
- Prodrug approaches : Introduce phosphate or acetate groups at the hydroxy position (6-OH) to enhance aqueous solubility, as seen in .
- Nanoformulation : Use liposomal encapsulation or PEGylation to maintain potency while improving pharmacokinetics .
Structure-Activity Relationship (SAR) Analysis
Q. Which structural motifs are critical for antimicrobial vs. anticancer activity?
Q. How does the piperazine ring’s substitution pattern influence CNS penetration?
- N-Methylation : Reduces basicity, lowering blood-brain barrier (BBB) penetration. Compare logBB values of methylated () vs. non-methylated () derivatives .
- Fluorine incorporation : 2-Fluorophenyl substituents () improve BBB traversal via increased lipophilicity and P-gp efflux avoidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
